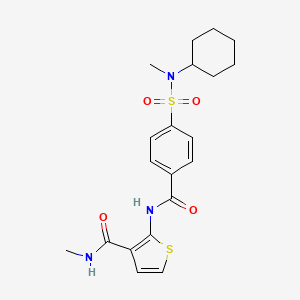![molecular formula C12H15FN2OS B2583773 N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide CAS No. 2326280-69-5](/img/structure/B2583773.png)
N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide, also known as FMeTMC, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiomorpholine-based compounds and has shown promising results in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR) signaling pathways, which are involved in cell proliferation and survival. This compound also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes such as AKT, mTOR, and NF-κB. This compound also modulates the expression of various genes involved in cell proliferation, apoptosis, inflammation, and oxidative stress. In addition, this compound has been shown to have antioxidant properties by reducing the production of reactive oxygen species (ROS) in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It has a high purity and stability, making it suitable for long-term storage and use. However, this compound also has certain limitations. It has low solubility in water, which may affect its bioavailability and efficacy. In addition, this compound has not been extensively studied in animal models, and its safety and toxicity profile are not fully understood.
Direcciones Futuras
There are several future directions for the study of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide. One direction is to investigate the efficacy of this compound in animal models of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study the safety and toxicity profile of this compound in animal models and humans. Furthermore, the development of novel formulations and delivery systems for this compound may improve its solubility and bioavailability, thus enhancing its therapeutic potential. Finally, the identification of novel targets and signaling pathways modulated by this compound may lead to the discovery of new therapeutic applications for this compound.
Conclusion:
In conclusion, this compound is a promising small molecule compound that has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Its simple synthesis method, high purity, and stability make it an attractive compound for scientific research. However, further studies are needed to fully understand its mechanism of action, safety and toxicity profile, and therapeutic potential. The future directions for the study of this compound are diverse and exciting, and may lead to the discovery of new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide involves the reaction of 4-fluorobenzylamine with thiomorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a high purity of 98%. The synthesis method is simple, efficient, and cost-effective, making this compound an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c13-11-3-1-10(2-4-11)9-14-12(16)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMJIBUGHLYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2583690.png)
![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)
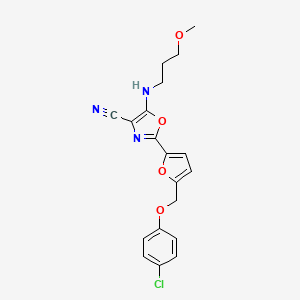
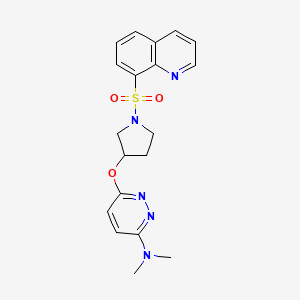
![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2583696.png)
acetate](/img/structure/B2583697.png)
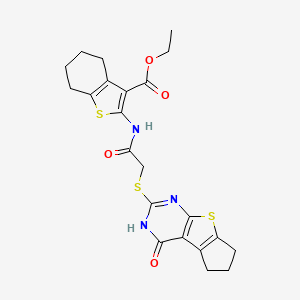

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583701.png)

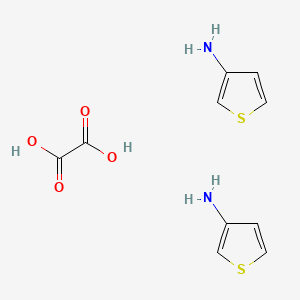
![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2583708.png)
![6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583709.png)
